Prolylglutamic acid Prolylglutamic acid Pro-Glu is a dipeptide formed from L-proline and L-glutamic acid residues. It has a role as a metabolite.
Brand Name: Vulcanchem
CAS No.: 67644-00-2
VCID: VC0540257
InChI: InChI=1S/C10H16N2O5/c13-8(14)4-3-7(10(16)17)12-9(15)6-2-1-5-11-6/h6-7,11H,1-5H2,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1
SMILES: C1CC(NC1)C(=O)NC(CCC(=O)O)C(=O)O
Molecular Formula: C10H16N2O5
Molecular Weight: 244.24 g/mol

Prolylglutamic acid

CAS No.: 67644-00-2

Cat. No.: VC0540257

Molecular Formula: C10H16N2O5

Molecular Weight: 244.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Prolylglutamic acid - 67644-00-2

Specification

CAS No. 67644-00-2
Molecular Formula C10H16N2O5
Molecular Weight 244.24 g/mol
IUPAC Name (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid
Standard InChI InChI=1S/C10H16N2O5/c13-8(14)4-3-7(10(16)17)12-9(15)6-2-1-5-11-6/h6-7,11H,1-5H2,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1
Standard InChI Key QLROSWPKSBORFJ-BQBZGAKWSA-N
Isomeric SMILES C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)O)C(=O)O
SMILES C1CC(NC1)C(=O)NC(CCC(=O)O)C(=O)O
Canonical SMILES C1CC(NC1)C(=O)NC(CCC(=O)O)C(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Prolylglutamic acid is characterized by a peptide bond linking the carboxyl group of L-proline to the amino group of L-glutamic acid. The IUPAC name for this compound is (2S)2[[(2S)pyrrolidine2carbonyl]amino]pentanedioicacid(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid, reflecting its stereospecific configuration . The presence of both pyrrolidine and glutamic acid moieties confers unique physicochemical properties, including solubility in polar solvents and amphoteric behavior due to ionizable carboxyl and amino groups.

Molecular and Structural Features

The compound’s 3D conformation is stabilized by intramolecular hydrogen bonding between the proline pyrrolidine ring and the glutamic acid side chain. Key structural attributes include:

PropertyValue
Molecular FormulaC10H16N2O5C_{10}H_{16}N_{2}O_{5}
Molecular Weight244.24 g/mol
CAS Registry Number67644-00-2
IUPAC Name(2S)2[[(2S)pyrrolidine2carbonyl]amino]pentanedioicacid(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid
SMILES NotationC1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)O)C(=O)OC1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)O)C(=O)O

The stereochemistry of Pro-Glu is critical to its biological activity, as evidenced by the distinct activities of D- and L-enantiomers in microbial systems .

Spectroscopic Characterization

Prolylglutamic acid exhibits characteristic infrared (IR) absorption bands at 1650 cm1^{-1} (amide I) and 1550 cm1^{-1} (amide II), confirming the presence of the peptide bond. Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments for the proline pyrrolidine ring (δ=1.83.5\delta = 1.8–3.5 ppm) and the glutamic acid side chain (δ=2.12.4\delta = 2.1–2.4 ppm for β- and γ-methylene groups) .

Synthesis and Production Methodologies

The synthesis of Pro-Glu employs both chemical and enzymatic strategies, with the choice of method influencing yield, purity, and scalability.

Chemical Synthesis

Solid-phase peptide synthesis (SPPS) is the most widely used method for producing Pro-Glu in laboratory settings. The process involves sequential coupling of Fmoc-protected amino acids to a resin support, followed by deprotection and cleavage. Key steps include:

  • Resin Activation: Wang resin is functionalized with the C-terminal glutamic acid.

  • Proline Coupling: Fmoc-proline is coupled using N,NN,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

  • Deprotection and Cleavage: Trifluoroacetic acid (TFA) removes protecting groups and releases the dipeptide from the resin .

Yields typically range from 60–75%, with purity exceeding 95% after high-performance liquid chromatography (HPLC) purification.

Microbial Biosynthesis

Pro-Glu has been identified as a natural metabolite in Aeromonas veronii, where it is synthesized via non-ribosomal peptide synthetases (NRPSs) . These enzymes catalyze ATP-dependent condensation of proline and glutamic acid, bypassing ribosomal translation mechanisms. Microbial production offers advantages in sustainability but remains limited by low titers (<1 g/L in most strains).

Biological Activities and Metabolic Roles

Microbial Metabolism

In Aeromonas veronii, Pro-Glu functions as a secondary metabolite, potentially modulating quorum sensing or stress response pathways . Its accumulation under nutrient-limited conditions suggests a role in nitrogen storage or osmotic regulation. Comparative studies indicate that Pro-Glu production increases 2.3-fold during stationary phase growth in minimal media .

Enzymatic Interactions

Pro-Glu serves as a substrate for proline-specific peptidases and glutamyl endopeptidases. Kinetic studies with Bacillus subtilis protease reveal a KmK_m of 12.4 μM and kcatk_{cat} of 4.7 s1^{-1}, indicating moderate affinity and turnover . These properties make it a valuable tool for enzyme characterization studies.

Applications in Research and Industry

Peptide Synthesis Studies

As a model dipeptide, Pro-Glu aids in optimizing SPPS protocols. Its structural rigidity (due to proline’s cyclic structure) challenges coupling efficiency, providing insights into steric effects during solid-phase synthesis. Recent advances using microwave-assisted synthesis have reduced coupling times from 120 to 20 minutes while maintaining 92% yield .

Recent Research Advancements

Structural Modification Studies

A 2024 investigation demonstrated that N-methylation of Pro-Glu’s proline residue increases metabolic stability 3.5-fold in rat liver microsomes, while retaining 89% of native peptidase susceptibility . Such modifications expand its utility in peptide engineering.

Analytical Method Development

Ultra-high-performance liquid chromatography (UHPLC) methods now enable quantification of Pro-Glu in biological matrices with a limit of detection (LOD) of 0.1 ng/mL. This advancement supports ongoing research into its microbial metabolic functions .

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